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Compound of Interest
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Cat. No.: B15609264

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of inotersen and other transthyretin (TTR) silencers for the treatment of
hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. The following
analysis is based on data from pivotal head-to-head and placebo-controlled clinical trials, with a
focus on quantitative outcomes and experimental methodologies.

Hereditary transthyretin-mediated amyloidosis is a progressive and fatal disease caused by
mutations in the TTR gene, leading to the production of misfolded TTR protein that deposits as
amyloid fibrils in various tissues, including peripheral nerves and the heart.[1] A new class of
drugs, known as TTR silencers, has emerged as a promising therapeutic strategy. These
agents work by reducing the production of TTR protein in the liver, thereby slowing or halting
disease progression.[2] This guide will compare the clinical trial data for inotersen, an antisense
oligonucleotide (ASO), with other leading TTR silencers: patisiran, vutrisiran (small interfering
RNAs - siRNAs), and eplontersen (a ligand-conjugated antisense oligonucleotide - LICA).

Mechanisms of Action: ASO vs. RNAI

Inotersen and patisiran employ distinct mechanisms to achieve TTR protein reduction.
Inotersen, an antisense oligonucleotide, is a single strand of nucleic acids that binds to the
messenger RNA (MRNA) of the TTR gene. This binding event triggers the degradation of the
TTR mRNA by an enzyme called RNase H, thus preventing the translation of the mRNA into
TTR protein.
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Patisiran, on the other hand, is a small interfering RNA (siRNA) encapsulated in a lipid
nanoparticle for delivery to the liver.[3][4] Once inside the hepatocyte, the double-stranded
siRNA engages the RNA-induced silencing complex (RISC).[5] The RISC complex then
unwinds the siRNA, and one strand guides the complex to the complementary TTR mRNA
sequence, leading to its cleavage and subsequent degradation.[3][5] This process of RNA
interference (RNAI) effectively silences the TTR gene.[6] Vutrisiran is a second-generation
siRNA with enhanced stability. Eplontersen is a ligand-conjugated antisense (LICA) medicine
designed to inhibit the production of TTR protein.[7]
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Caption: Mechanisms of TTR Protein Reduction.[3][5][6]
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Pivotal Clinical Trials: An Overview

Direct head-to-head comparative trials between all TTR silencers are limited. Therefore, this
guide will primarily draw comparisons from their respective pivotal Phase 3 trials:

¢ Inotersen: NEURO-TTR[7]

o Patisiran: APOLLO[8]
 Vutrisiran: HELIOS-A[9]

» Eplontersen: NEURO-TTRansform

It is important to note that the HELIOS-A and NEURO-TTRansform trials utilized an external
placebo group from the APOLLO and NEURO-TTR studies, respectively, for their primary
efficacy comparisons.[9]
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Caption: Generalized Clinical Trial Workflow for TTR Silencers.

Experimental Protocols of Pivotal Trials
NEURO-TTR (Inotersen)

¢ Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled international
study.[10]
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» Patient Population: 172 adult patients with hereditary transthyretin amyloidosis with
polyneuropathy (hATTR-PN).[10] Inclusion criteria included Stage 1 or 2 FAP with a
Neuropathy Impairment Score (NIS) between 10 and 130.[11] Key exclusion criteria were a
Karnofsky performance status score of 50 or less, other causes of polyneuropathy, previous
liver transplantation, and New York Heart Association class IIl or IV heart failure.[12]

 Intervention: Inotersen 300 mg administered as a subcutaneous injection once weekly for 15
months.[10]

e Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7
(mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.
[10]

APOLLO (Patisiran)

o Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled global study.
[13]

o Patient Population: 225 adult patients with hATTR amyloidosis with polyneuropathy.[1]
Eligible patients were 18-85 years old with a Neuropathy Impairment Score (NIS) of 5-130.

« Intervention: Patisiran 0.3 mg/kg administered intravenously once every three weeks for 18
months.[1]

o Primary Endpoint: Change from baseline in the modified Neuropathy Impairment Score +7
(mNIS+7) at 18 months.[1][13]

e Secondary Endpoints: Included the change from baseline in the Norfolk QoL-DN score.

HELIOS-A (Vutrisiran)

o Study Design: A Phase 3, global, open-label study with a patisiran reference comparator arm
and an external placebo group from the APOLLO study.[9][14] Patients were randomized 3:1
to vutrisiran or patisiran.[9]

o Patient Population: 164 adult patients with hATTR amyloidosis with polyneuropathy.[9]
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Intervention: Vutrisiran 25 mg administered as a subcutaneous injection once every 3
months for 18 months.[9][14]

Primary Endpoint: Change from baseline in mNIS+7 at 9 months versus the external placebo
group.[9][14]

Secondary Endpoints: Included change from baseline in Norfolk QoL-DN.[9]

NEURO-TTRansform (Eplontersen)

Study Design: A global, open-label, randomized trial with an external placebo group from the
NEURO-TTR study.[15]

Patient Population: 168 adult patients with Stage 1 or 2 ATTRv polyneuropathy.[16]
Intervention: Eplontersen 45 mg administered subcutaneously every 4 weeks.[16]

Co-Primary Endpoints: Percent change in serum TTR concentration from baseline and
change from baseline in mNIS+7 at 35 weeks versus the external placebo group.[15]

Secondary Endpoint: Change from baseline in the Norfolk QoL-DN.

Efficacy Data Comparison

The following tables summarize the key efficacy outcomes from the pivotal trials. It is important

to reiterate that these are not from direct head-to-head trials, and cross-trial comparisons

should be interpreted with caution due to potential differences in patient populations and study

designs.

Table 1: Change in Modified Neuropathy Impairment Score +7 (mNIS+7) A lower score

indicates less impairment. A negative change from baseline indicates improvement.
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Treatment
Group (Mean

Placebo Group

Difference vs.

Trial (Drug) Duration (Mean Change Placebo (p-

Change from _

_ from Baseline) value)

Baseline)

Not explicitly Not explicitly

stated, but stated, but Statistically
NEURO-TTR S

15 Months showed showed significant

(Inotersen) _— L

significant benefit  significant (p<0.0001)[7]

vs. placebo worsening
APOLLO

o 18 Months -6.0 +28.0 -34.0 (<0.001)
(Patisiran)
HELIOS-A +14.8 (External -17.0 (p=3.5x10-
o 9 Months -2.2
(Vutrisiran) Placebo) 12)[9]
NEURO-
+25.1 (External -24.8 (p<0.001)

TTRansform 66 Weeks +0.3

(Eplontersen)

Placebo)

[16]

Table 2: Change in Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Score A lower
score indicates better quality of life. A negative change from baseline indicates improvement.
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Treatment
Group (Mean

Placebo Group

Difference vs.

Trial (Drug) Duration (Mean Change Placebo (p-
Change from _
_ from Baseline) value)
Baseline)
NEURO-TTR -11.68
15 Months +0.99 +12.67
(Inotersen) (p=0.0006)[17]
APOLLO
o 18 Months -6.7 +14.4 -21.1 (<0.001)
(Patisiran)
Significant o o
HELIOS-A ) Significant Statistically
o 9 Months improvement vs. ) o
(Vutrisiran) worsening significant[9]
placebo
NEURO- Statistically o Statistically
o Significant o
TTRansform 35 Weeks significant ) significant
_ worsening
(Eplontersen) improvement (p<0.0001)[18]

Table 3: Reduction in Serum TTR Concentration

Drug Mean Reduction from Baseline
Inotersen ~79% at Week 65[13]

Patisiran ~80% within 10-14 days[19]

Vutrisiran Non-inferior to patisiran in TTR reduction

Eplontersen

~81.2% at 35 weeks[18]

An indirect treatment comparison of patisiran and inotersen suggested that patisiran

demonstrated greater treatment effects on both mNIS+7 and Norfolk QoL-DN.[20]

Safety and Tolerability

Inotersen (NEURO-TTR): The most significant adverse events associated with inotersen are

thrombocytopenia (low platelet count) and glomerulonephritis (a type of kidney disease).[1]

Due to these risks, regular monitoring of platelet counts and renal function is required.[1] In the
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NEURO-TTR study, there were three serious adverse events of thrombocytopenia, one of
which was fatal due to intracranial hemorrhage.[7]

Patisiran (APOLLO): The most common adverse events with patisiran are infusion-related
reactions, which are generally mild to moderate in severity. Premedication can help to minimize
these reactions.[4]

Vutrisiran (HELIOS-A): Vutrisiran has shown an encouraging safety profile, with the most
common adverse events being mild to moderate.[9] Injection site reactions were reported in a
small percentage of patients and were transient.

Eplontersen (NEURO-TTRansform): Eplontersen has demonstrated a favorable safety and
tolerability profile.[18]

Conclusion

Inotersen, patisiran, vutrisiran, and eplontersen have all demonstrated significant efficacy in
slowing or halting the progression of polyneuropathy in patients with hATTR amyloidosis. While
all four drugs effectively reduce serum TTR levels, they differ in their mechanisms of action,
administration routes, and safety profiles. The choice of therapy may depend on individual
patient characteristics, tolerability, and monitoring requirements. Indirect comparisons suggest
potential differences in the magnitude of clinical benefit between agents, though direct head-to-
head trials are needed for definitive conclusions. The ongoing development of TTR silencers
continues to transform the treatment landscape for this devastating disease.[2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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